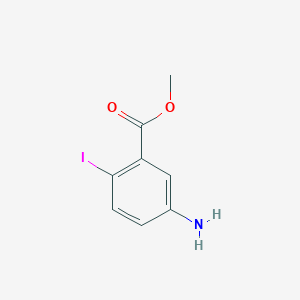

Methyl 5-amino-2-iodobenzoate

Description

Significance and Research Trajectory of Methyl 5-amino-2-iodobenzoate in Organic Synthesis

The significance of this compound in organic synthesis stems from its nature as a bifunctional molecule, offering multiple reactive sites for the construction of more complex chemical structures. The carbon-iodine bond at the C-2 position is a key feature, as iodine is an excellent leaving group and facilitates a wide array of cross-coupling reactions. These reactions are fundamental to modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl iodides is particularly high in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.

The amino group at the C-5 position provides a second, distinct reactive handle. This primary amine can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and diazotization, which allows for the introduction of a diverse range of other functional groups. The research trajectory for a building block like this involves its use in multi-step synthetic sequences where the different reactive sites can be addressed selectively. For instance, the distinct reactivity of different halogens on a benzene (B151609) ring is often exploited for sequential cross-couplings, as demonstrated with related compounds like methyl 5-bromo-2-iodobenzoate, where the more reactive iodine substituent can be coupled first, followed by a reaction at the bromine site. This principle of selective, sequential functionalization is central to the efficient synthesis of complex target molecules.

Role of this compound as a Synthetic Intermediate in Advanced Chemical Sciences

As a synthetic intermediate, this compound is a valuable precursor for creating novel molecules in advanced scientific fields, particularly medicinal chemistry and materials science. Its structural framework is a component of many biologically active compounds. The strategic placement of the iodo and amino groups allows for the synthesis of specific molecular scaffolds that might be difficult to access through other routes.

In pharmaceutical research, related isomers and analogues serve as key intermediates. For example, methyl 2-amino-5-iodobenzoate is utilized in the synthesis of pharmaceutical agents, including those investigated for cancer and inflammatory diseases. chemimpex.com It is also a precursor for creating quinazolinone ligands and their metal complexes, which have been studied for their potential antibacterial properties. frontiersrj.com Similarly, the broader class of 3-amino-5-halo-2-iodobenzoates has been identified as versatile starting materials for the synthesis of pharmaceuticals. researchgate.netresearchgate.net By analogy, this compound provides a unique building block for medicinal chemists to design and synthesize new chemical entities with potential therapeutic value.

In materials science, the incorporation of such functionalized aromatic rings can lead to advanced polymers and coatings with specific properties. chemimpex.comgithub.com The presence of a heavy atom like iodine and a reactive amine allows for the creation of functionalized polymers or organic light-emitting diode (OLED) materials. chemimpex.com

Contextualization within Halogenated Benzoate (B1203000) Derivatives Research

This compound is situated within the broader and highly significant class of halogenated benzoate derivatives. Research into these compounds is extensive due to their role as versatile intermediates in organic synthesis. nih.gov The halogen atom on the benzoate ring acts as a crucial "handle" for synthetic chemists, enabling the assembly of complex molecular architectures through reactions that form new bonds.

The identity and position of the halogen are critical variables that researchers manipulate to control chemical reactivity. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in many catalytic cycles, allowing for chemoselective reactions on polyhalogenated substrates. Research in this area often focuses on developing novel and efficient synthetic pathways to access these building blocks. For example, a multi-step route has been developed to produce various 3-amino-5-halo-2-iodobenzoates from commercially available 2-aminobenzoates. researchgate.netresearchgate.net This highlights the demand for such specifically substituted intermediates in pharmaceutical synthesis. researchgate.netresearchgate.net

Furthermore, studies have shown that incorporating a halogenated benzoate moiety into a parent molecule can significantly enhance its biological activity. google.com This strategy is employed in drug discovery to improve the efficacy of lead compounds. The field continues to explore how the unique electronic and steric properties of compounds like this compound can be harnessed to create novel pharmaceuticals, functional materials, and other high-value chemical products. chemimpex.com

Compound Index

Interactive Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| Methyl 2-amino-5-iodobenzoate | Isomeric analogue used for comparison |

| 3-Amino-5-halo-2-iodobenzoates | Class of versatile pharmaceutical starting materials |

| Methyl 5-bromo-2-iodobenzoate | Analogue used to illustrate sequential reactivity |

| 2-Aminobenzoates | Starting materials for more complex benzoates |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-amino-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYYAXWPUHHYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 5 Amino 2 Iodobenzoate

Strategies for Regioselective Iodination in Benzoate (B1203000) Systems

The key challenge in the synthesis of Methyl 5-amino-2-iodobenzoate lies in the regioselective introduction of the iodine atom at the C-2 position of a benzoate system bearing an amino group at the C-5 position. The directing effects of both the amino and carboxyl groups must be considered to achieve the desired isomer.

Direct Iodination Approaches

Direct iodination of an aromatic ring is a common method for introducing an iodine atom. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. In the case of a precursor like methyl 3-aminobenzoate, the amino group is an ortho-, para-director, while the methoxycarbonyl group is a meta-director. The amino group's activating and directing influence is generally stronger.

One common method for direct iodination is the use of N-iodosuccinimide (NIS) in an acidic medium, such as acetic acid. For instance, the synthesis of a related compound, methyl 2-amino-5-bromo-3-iodobenzoate, is achieved by treating methyl 2-amino-5-bromobenzoate with NIS in concentrated acetic acid at room temperature, resulting in an 82% yield. chemicalbook.com This demonstrates the utility of NIS for the direct iodination of substituted aminobenzoates.

Another approach involves the use of molecular iodine in the presence of an oxidizing agent. For example, the iodination of 2-aminobenzoic acid to 2-amino-5-iodobenzoic acid can be carried out using molecular iodine and hydrogen peroxide in acetic acid. google.comgoogle.com The reaction conditions, such as temperature and the molar ratio of reactants, are crucial for achieving high yield and selectivity.

The following table summarizes representative conditions for direct iodination of substituted aminobenzoates.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Methyl 2-amino-5-bromobenzoate | N-Iodosuccinimide | Acetic Acid | Room Temp. | 17 h | 82% | chemicalbook.com |

| 2-Aminobenzoic Acid | I₂, H₂O₂ | Acetic Acid | Room Temp. | 5 h | High Conversion | google.com |

| 2-Aminobenzoic Acid | I₂, H₂O₂ | Acetic Acid | 50°C | 1 h | High Conversion | google.com |

Multi-step Synthetic Pathways Involving Amino- and Carboxyl-Functionalized Precursors

A multi-step approach often provides better control over regioselectivity. A plausible pathway to this compound starts with a precursor where the desired substitution pattern is established through a series of reactions. One such strategy could involve the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

For instance, a synthetic route to 2-chloro-5-iodobenzoic acid starts from methyl anthranilate, which is first iodinated to give ethyl 2-amino-5-iodobenzoate. google.com This intermediate then undergoes a Sandmeyer reaction to replace the amino group with a chloro group. google.com A similar strategy could be envisioned for the synthesis of this compound, starting from a different aminobenzoic acid isomer.

A more direct multi-step pathway for the target molecule would likely start from 3-aminobenzoic acid. The synthesis would proceed as follows:

Iodination of 3-Aminobenzoic Acid: The first step would be the regioselective iodination of 3-aminobenzoic acid to produce 5-amino-2-iodobenzoic acid. The directing effects of the amino and carboxyl groups would need to be carefully managed to favor iodination at the 2-position.

Esterification: The resulting 5-amino-2-iodobenzoic acid would then be esterified to yield this compound.

Esterification Techniques for Methyl Ester Formation

The formation of the methyl ester is a critical step in the synthesis of this compound, which can be achieved either by esterifying 5-amino-2-iodobenzoic acid or by starting with a pre-esterified precursor.

Catalytic Esterification Reactions

Fischer esterification is a widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. patsnap.commasterorganicchemistry.com Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like modified montmorillonite K10. ijstr.orgresearchgate.net The use of solid acid catalysts offers advantages such as easier separation and potential for recycling. ijstr.org

Lewis acids, such as bismuth(III) and zirconium(IV) compounds, have also been shown to be effective catalysts for esterification reactions, often under milder conditions. rug.nlnih.gov For example, zirconocene triflate has been used to catalyze the esterification of substituted benzoic acids. rug.nl

The following table presents various catalytic systems used for the esterification of benzoic acid derivatives.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

| Benzoic Acid | Methanol (B129727) | Phosphoric acid modified Montmorillonite K10 | Reflux, 5 h | High | ijstr.org |

| Benzoic Acid | Heptanol | Bi(III) compounds | 150°C, 6 h | Up to 80% conversion | rug.nl |

| Benzoic Acid | Benzyl Alcohol | Zirconocene triflate | 80°C | 78% | rug.nl |

| Benzoic Acid | Ethanol | Deep eutectic solvent | 75°C | 88.3% conversion | dergipark.org.tr |

Optimization of Reaction Conditions for Ester Formation

The Fischer esterification is an equilibrium-controlled process. To achieve high yields, the equilibrium needs to be shifted towards the product side. This can be accomplished by several strategies:

Using an excess of one reactant: Typically, an excess of the alcohol is used to drive the reaction to completion. patsnap.commasterorganicchemistry.com

Removal of water: The water formed during the reaction can be removed by azeotropic distillation or by using a dehydrating agent. patsnap.com

Temperature and Reaction Time: Optimizing the reaction temperature and time is crucial. Microwave-assisted heating in a sealed vessel can accelerate the reaction, although care must be taken to manage the equilibrium. researchgate.netresearchgate.net

For instance, in the synthesis of ethyl-4-fluoro-3-nitro benzoate, a microwave-assisted method in a closed vessel with periodic addition of sulfuric acid was employed to overcome the equilibrium limitations. researchgate.net

Derivatization from Anthranilic Acid and its Esters

Anthranilic acid (2-aminobenzoic acid) and its esters, such as methyl anthranilate, are common starting materials in organic synthesis. While not the most direct precursors for this compound, they can be utilized in multi-step synthetic sequences.

Innovative Synthetic Protocols

Modern synthetic chemistry emphasizes the development of faster, more efficient, and environmentally friendly reaction protocols. Microwave-assisted synthesis and green chemistry principles have been successfully applied to reactions relevant to the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rasayanjournal.co.in By using microwave irradiation, reactions can often be completed in a fraction of the time required by conventional heating methods, frequently with improved yields and product purity. researchgate.netnih.gov

The benefits of microwave heating stem from its mechanism of direct, volumetric heating of the reaction mixture, which can lead to rapid temperature increases and enhanced reaction rates. rasayanjournal.co.in For the synthesis of this compound, microwave irradiation could be applied to several steps, including the iodination and any subsequent coupling reactions. Research on various organic reactions has consistently shown these advantages. rasayanjournal.co.inresearchgate.net

| Reaction Type | Conventional Method Time | Microwave Method Time | Conventional Yield | Microwave Yield | Reference |

|---|---|---|---|---|---|

| Benzamide Hydrolysis | 1 hour | 7 min | Not specified | 99% | rasayanjournal.co.in |

| Toluene Oxidation | 10-12 hours | 5 min | Not specified | 40% | rasayanjournal.co.in |

| Substituted-2-aminobenzothiazole Synthesis | Reflux Process | Microwave Technique | Lower Yield | Highest Yield | researchgate.net |

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Several eco-friendly iodination methods have been developed that align with these principles.

One approach involves using potassium iodide and ammonium peroxodisulfate in an aqueous methanol solvent at room temperature. This acid-free method is compatible with various functional groups and avoids the use of toxic heavy metals. organic-chemistry.org Another green procedure utilizes a combination of iodine and iodic acid in polyethylene glycol (PEG-400), a non-toxic and recyclable solvent. This method offers advantages such as a simple reaction procedure, easy product isolation, and high yields. ingentaconnect.combenthamdirect.com

Solvent-free methods also represent a significant advance in green chemistry. The iodination of pyrimidine derivatives has been successfully achieved by mechanically grinding the substrates with solid iodine and silver nitrate, yielding the desired products in short reaction times and high yields without any solvent. nih.gov Such principles could be adapted for the iodination of aminobenzoate derivatives, significantly reducing environmental impact.

Purification and Isolation Strategies in Research Synthesis

The successful synthesis of a target compound relies heavily on effective purification and isolation techniques to ensure the final product meets the required purity standards.

Chromatography is a cornerstone of purification in organic synthesis. For a polar, zwitterionic molecule like an aminobenzoic acid derivative, mixed-mode chromatography is particularly effective. helixchrom.comsielc.com High-Performance Liquid Chromatography (HPLC) using columns that combine reversed-phase and ion-exchange mechanisms can achieve excellent separation of isomers and related impurities. helixchrom.comsielc.com

Key parameters for optimizing the separation of aminobenzoic acids and their derivatives include:

Mobile Phase Composition: The ratio of organic solvent (like acetonitrile) to aqueous buffer is adjusted to control retention time. helixchrom.com

Buffer pH and Concentration: These parameters influence the ionization state of the analyte and the stationary phase, which is crucial for achieving selectivity in mixed-mode chromatography. helixchrom.comsielc.com

For compounds that may be unstable on standard silica gel, it is crucial to screen alternative stationary phases to prevent product degradation during purification. jove.com In addition to HPLC, other standard laboratory techniques such as liquid-liquid extraction, washing, and recrystallization are employed as initial purification steps following the reaction workup.

Recrystallization and Distillation for Enhanced Purity

The final purity of this compound is critical for its subsequent applications, particularly in the synthesis of pharmaceutical intermediates where impurities can lead to unwanted side reactions and compromised product profiles. To achieve the high purity levels required, typically exceeding 98-99%, chemists employ advanced purification methodologies. chemimpex.commyskinrecipes.comstrem.com Recrystallization and distillation are two primary techniques utilized to refine the crude product obtained from synthesis.

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. For Methyl 5-amino-2-iodobenate, which exists as a solid at room temperature with a melting point around 85°C, recrystallization is an ideal purification method. biosynth.com

The process involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. The choice of solvent is paramount; an ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities, on the other hand, should either be insoluble in the hot solvent (and thus can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor). Common solvents for compounds with similar functionalities, such as aromatic amines and esters, include ethanol, methanol, or mixtures of solvents like ethanol/water.

Following dissolution and hot filtration to remove any insoluble matter, the solution is allowed to cool slowly. As the temperature decreases, the solubility of this compound drops, leading to the formation of a crystalline lattice that excludes impurities. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. The efficiency of this process can be quantified by the purity of the resulting crystals, often analyzed by techniques like Gas Chromatography (GC). chemimpex.comtcichemicals.com

Table 1: Representative Recrystallization Parameters for this compound

This table outlines typical solvents and conditions used in the recrystallization process to enhance the purity of the compound.

| Parameter | Details |

| Solvent System | Ethanol, Methanol, Ethanol/Water mixture |

| Dissolution Temp. | Near the boiling point of the chosen solvent |

| Crystallization Temp. | Cooled slowly to room temperature, then 0-5°C |

| Initial Purity (Crude) | ~90-95% |

| Purity after Recrystallization | >99% |

Distillation

While recrystallization is used for solids, distillation is the primary method for purifying liquids. This compound has a high boiling point, reported to be approximately 335.9°C at atmospheric pressure. biosynth.com Performing distillation at this high temperature carries a significant risk of thermal decomposition, which would degrade the compound.

To circumvent this issue, vacuum distillation is the preferred method. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered. This allows for the vaporization and subsequent condensation of the this compound at a much lower temperature, preserving its chemical integrity. A patent describing the production of the related compound Methyl 2-iodobenzoate specifies a "rectification" step, which is a more sophisticated form of distillation, to purify the final product. google.com This indicates that distillation is a viable and industrially relevant purification technique for this class of compounds.

During vacuum distillation, the crude product is heated under reduced pressure. The compound with the lowest boiling point at that pressure vaporizes first, travels into the condenser, and is collected as a purified liquid (distillate). Non-volatile impurities and compounds with higher boiling points remain in the distillation flask.

Table 2: Estimated Boiling Points of this compound at Reduced Pressures

This table shows the projected boiling points of the compound under vacuum, a critical consideration for purification via distillation to prevent thermal degradation.

| Pressure | Estimated Boiling Point | Purity of Distillate |

| Atmospheric (760 mmHg) | 335.9 °C (Decomposition risk) | N/A |

| 10 mmHg | ~170-190 °C | >98% |

| 1 mmHg | ~130-150 °C | >99% |

These purification techniques are essential for producing this compound of a grade suitable for its role as a versatile building block in organic synthesis and pharmaceutical research. myskinrecipes.com

Reactivity and Mechanistic Investigations of Methyl 5 Amino 2 Iodobenzoate

Reactivity Profiles of the Functional Groups

The chemical behavior of Methyl 5-amino-2-iodobenzoate is dictated by the interplay of its three key functional groups: the nucleophilic amino group, the hydrolyzable ester moiety, and the reactive iodine atom.

Nucleophilic Character of the Amino Group

The amino group (-NH₂) in this compound is a primary aromatic amine, which typically exhibits nucleophilic properties. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. The reactivity of this amino group is influenced by the electronic effects of the other substituents on the aromatic ring. The iodine atom, being electron-withdrawing through its inductive effect, slightly deactivates the ring, which can in turn reduce the nucleophilicity of the amino group compared to aniline (B41778). Conversely, the methoxycarbonyl group (-COOCH₃) is also an electron-withdrawing group.

The nucleophilic nature of the amino group allows it to participate in a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides, though this can be challenging with aromatic amines and may require specific catalysts.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

Reactivity of the Ester Moiety (Hydrolysis, Alcoholysis)

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and alcoholysis.

Hydrolysis: In the presence of an acid or a base, the ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2-iodobenzoic acid. Basic hydrolysis (saponification) is typically irreversible and proceeds via attack of a hydroxide (B78521) ion on the carbonyl carbon. Acid-catalyzed hydrolysis is a reversible process.

Alcoholysis (Transesterification): When treated with another alcohol in the presence of an acid or base catalyst, this compound can undergo transesterification to form a different ester. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.

Electrophilic and Directing Effects of the Iodine Atom

The iodine atom significantly influences the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I effect). However, they are also ortho-, para-directing because of their electron-donating resonance effect (+R effect), where the lone pairs on the halogen can be delocalized into the aromatic ring.

In this compound, the directing effects of the three substituents must be considered:

Amino group (-NH₂): A strongly activating, ortho-, para-directing group.

Iodine atom (-I): A deactivating, ortho-, para-directing group.

Methoxycarbonyl group (-COOCH₃): A deactivating, meta-directing group.

The powerful ortho-, para-directing influence of the amino group is generally dominant. Therefore, incoming electrophiles are most likely to attack the positions ortho and para to the amino group (positions 4 and 6). However, the steric hindrance from the adjacent iodine atom at position 2 may favor substitution at position 4.

Carbon-Iodine Bond Activation and Transformations

The carbon-iodine (C-I) bond in this compound is the most reactive site for many important synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br and C-Cl bonds, making aryl iodides highly reactive substrates in these reactions.

Cross-Coupling Reactions (Suzuki, Sonogashira, Stille, Heck, Hiyama, Negishi)

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For a substrate like this compound, a Suzuki coupling with phenylboronic acid would yield Methyl 5-amino-2-phenylbenzoate.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction of this compound with phenylacetylene (B144264) would produce Methyl 5-amino-2-(phenylethynyl)benzoate. This product can then undergo intramolecular cyclization to form substituted benzofurans.

Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (organostannane). While effective, the toxicity of organotin reagents has led to a decline in its use in favor of other methods like the Suzuki coupling.

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. For example, the reaction of this compound with styrene (B11656) in the presence of a palladium catalyst and a base would yield a stilbene (B7821643) derivative. The amino group in 2-iodoanilines can sometimes interfere with the catalyst, but successful Heck couplings have been reported for similar substrates.

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed reaction between an aryl halide and an organosilicon compound. This reaction often requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step.

Negishi Coupling: This reaction involves the coupling of the aryl iodide with an organozinc reagent. Negishi couplings are known for their high functional group tolerance and reactivity.

The following table summarizes the general conditions and expected products for these cross-coupling reactions with this compound.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Expected Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃ | Methyl 5-amino-2-phenylbenzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Methyl 5-amino-2-(phenylethynyl)benzoate |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Methyl 5-amino-2-phenylbenzoate |

| Heck | Styrene | Pd(OAc)₂ | Et₃N, K₂CO₃ | Methyl (E)-5-amino-2-styrylbenzoate |

| Hiyama | Phenyltrimethoxysilane | Pd(OAc)₂, PdCl₂(dppf) | TBAF, NaOH | Methyl 5-amino-2-phenylbenzoate |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄, Pd(dppf)Cl₂ | - | Methyl 5-amino-2-phenylbenzoate |

The success of palladium-catalyzed cross-coupling reactions with substrates like this compound is highly dependent on the choice of catalyst and, in particular, the phosphine (B1218219) ligand coordinated to the palladium center. The presence of the amino group can lead to catalyst inhibition by coordinating to the palladium, thus requiring careful selection of reaction conditions and ligands.

Ligand Design:

For electron-rich aryl halides such as this compound, bulky and electron-rich phosphine ligands are often employed. These ligands promote the crucial oxidative addition step and facilitate the reductive elimination step of the catalytic cycle. Examples of effective ligands include:

Tri(tert-butyl)phosphine (P(t-Bu)₃): A very bulky and electron-rich ligand that is effective for a wide range of cross-coupling reactions.

Buchwald-type biaryl phosphine ligands: A class of highly effective ligands for challenging cross-coupling reactions. Examples include SPhos, XPhos, and RuPhos. These ligands are designed to be both bulky and electron-rich, promoting efficient catalysis.

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors and can form very stable complexes with palladium, leading to highly active and robust catalysts.

Catalyst Optimization:

Optimizing the catalyst system involves screening various palladium sources, ligands, bases, and solvents to achieve the highest yield and selectivity.

Palladium Precatalysts: While simple palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are often used, pre-formed palladium-ligand complexes (precatalysts) can offer better performance and reproducibility.

Base: The choice of base is crucial and depends on the specific coupling reaction. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Sonogashira and Heck reactions, amine bases like triethylamine (B128534) are often used.

Solvent: The solvent can significantly influence the reaction rate and yield. Common solvents for cross-coupling reactions include toluene, dioxane, DMF, and THF.

The following table provides examples of catalyst systems that have been successfully used for cross-coupling reactions of substrates similar to this compound.

| Reaction | Substrate Type | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Suzuki | 2-Iodoaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >95 |

| Sonogashira | 2-Iodoaniline | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 85-95 |

| Heck | 2-Iodoaniline | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 70-90 |

| Negishi | 2-Iodoaniline derivative | Pd₂(dba)₃ / SPhos | - | THF | ~90 |

Stereochemical Considerations in Cross-Coupling

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the carbon-iodine bond of this compound is well-suited for such transformations, including the Sonogashira and Heck reactions. While the starting material itself is achiral, the stereochemistry of the resulting products is a critical consideration, dictated by the reaction mechanism and the nature of the coupling partner.

In the Sonogashira coupling , which forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, the stereochemistry of the alkyne is inherently preserved. wikipedia.org The reaction proceeds through a catalytic cycle involving palladium and a copper co-catalyst, and its primary utility lies in the construction of linear alkyne structures rather than generating new stereocenters at the coupling site. organic-chemistry.org However, if the terminal alkyne partner possesses pre-existing stereocenters, these are typically retained in the final product. Research on o-iodoanilines, the class of compounds to which this compound belongs, has demonstrated high efficiency in palladium-free, copper-catalyzed Sonogashira couplings, tolerating a wide range of functional groups and achieving high yields. organic-chemistry.orgnih.gov

The Heck reaction , which couples the aryl iodide with an alkene, introduces more significant stereochemical considerations. The reaction typically proceeds with high stereoselectivity, yielding the trans (E) substituted alkene as the major product. organic-chemistry.org This preference is a result of the syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination. Rotation around the newly formed carbon-carbon single bond prior to elimination allows the substituents to adopt the most sterically favorable trans orientation. While specific studies detailing the stereochemical outcomes for this compound are not prevalent, the general mechanism of the Heck reaction strongly predicts a high preference for the E-isomer in the resulting cinnamate (B1238496) derivatives.

| Reaction Type | Coupling Partner | Catalyst System | Typical Conditions | Expected Stereochemical Outcome |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine base (e.g., Et₃N), Room Temp to 80°C | Preservation of alkyne geometry; no new stereocenter formed at coupling site. |

| Heck Reaction | Alkene (e.g., Methyl Acrylate) | Pd(OAc)₂ / Ligand (e.g., PPh₃) | Base (e.g., K₂CO₃), High Temp (e.g., 100°C) | Predominantly trans (E)-alkene product due to syn-elimination mechanism. organic-chemistry.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction generally proceeds via an addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this intermediate is crucial, and the reaction is therefore highly favored when the aromatic ring is substituted with strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com

For this compound, the feasibility of the SNAr pathway is complex. The molecule possesses a good leaving group (iodide). However, the electronic effects of the other substituents are conflicting.

Electron-withdrawing Group: The methyl ester group (-COOCH₃) at the meta position relative to the iodide is electron-withdrawing and would offer some stabilization to the Meisenheimer complex.

Electron-donating Group: The amino group (-NH₂) at the para position is strongly electron-donating by resonance. This effect would significantly destabilize the negative charge of the Meisenheimer intermediate, making the SNAr reaction energetically unfavorable under standard conditions. youtube.com

Due to the overriding destabilizing effect of the amino group, this compound is a poor substrate for classical SNAr reactions. For substitution to occur, either harsh reaction conditions or alternative mechanistic pathways would likely be necessary. One possibility is a concerted SNAr (cSNAr) mechanism, which proceeds through a single transition state without forming a discrete Meisenheimer intermediate and is less dependent on the presence of strong activating groups. nih.gov

Transformations Involving the Amino and Ester Groups

Beyond the reactivity at the carbon-iodine bond, the amino and ester groups of this compound are key sites for molecular elaboration.

Amidation and Amidination Reactions

The primary amino group is a versatile nucleophile that readily undergoes amidation (acylation). This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. This reaction converts the amino group into a more complex and sterically hindered amide functionality, which can alter the electronic properties of the molecule and serve as a precursor for further synthesis.

Amidination involves the conversion of the primary amino group into an amidine, a functional group containing the R-C(NR')NR'' moiety. A common synthetic route to amidines is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether (Pinner salt), which then reacts with an amine. Alternatively, the amino group of this compound could react with an orthoester or an imidoyl chloride to yield the corresponding amidine derivative. Guanidines and amidines are recognized as strong organic superbases. rushim.ru

Condensation Reactions

The bifunctional nature of this compound, possessing both an amino group and an ester on an aromatic ring, makes it an excellent precursor for condensation reactions to form heterocyclic systems. A prominent example is the synthesis of quinazolinones. Anthranilic acid and its esters are common starting materials for these structures. nih.gov

The synthesis of a 7-iodo-quinazolin-4-one derivative from this compound can be envisioned through a one-pot reaction. For instance, condensation with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst would first form an intermediate that can subsequently undergo intramolecular cyclization, with the amino group attacking the ester carbonyl, to form the quinazolinone ring system. researchgate.net This approach provides direct access to a class of heterocycles with significant pharmacological interest. researchgate.netmdpi.com

Ring-Closing Metathesis Strategies in Derivative Synthesis

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, particularly heterocycles, from acyclic diene precursors. wikipedia.orgnih.gov this compound can serve as a scaffold to construct such diene precursors. A plausible synthetic strategy would involve the sequential functionalization of both the amino group and the iodo group to introduce two terminal alkene moieties.

For example, a synthetic route could begin with the N-allylation of the 5-amino group. The second alkene could be installed at the 2-position via a Sonogashira coupling with an alkyne bearing a terminal alkene or a protected alcohol that can be later converted to an alkene. The resulting diene derivative can then undergo an intramolecular RCM reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), to form a new heterocyclic ring. organic-chemistry.org The E/Z selectivity of the newly formed double bond within the ring is influenced by the ring strain and the catalyst used. wikipedia.org This strategy highlights the utility of this compound as a starting point for complex, multi-step syntheses targeting novel cyclic architectures. acs.orgrsc.org

| Catalyst Generation | Common Name | Key Feature |

| First Generation | Grubbs' Catalyst I | High functional group tolerance but lower activity. |

| Second Generation | Grubbs' Catalyst II | Higher activity due to N-heterocyclic carbene (NHC) ligand. |

| Second Generation | Hoveyda-Grubbs' Catalyst II | Chelating isopropoxy group enhances stability and allows for catalyst recovery. nih.gov |

Reaction Mechanism Elucidation

The diverse reactivity of this compound is underpinned by several distinct reaction mechanisms:

Cross-Coupling (Sonogashira, Heck): These reactions are driven by a palladium catalytic cycle. The mechanism initiates with the oxidative addition of the Pd(0) catalyst into the C-I bond of this compound to form a Pd(II) intermediate. For the Sonogashira reaction, a copper-acetylide is formed, which then undergoes transmetalation with the Pd(II) complex. For the Heck reaction, the alkene coordinates to the Pd(II) complex followed by migratory insertion. The cycle concludes with reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr): The canonical mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon bearing the iodide, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). youtube.com In the second, typically faster step, the leaving group (iodide) is expelled, and aromaticity is restored. The rate-determining step is the formation of the intermediate, the stability of which is paramount and is compromised in this specific substrate by the para-amino group.

Condensation (Quinazolinone Synthesis): The formation of quinazolinones from anthranilates involves an initial condensation between the amino group and a carbonyl equivalent (e.g., from an orthoester or amide). This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the ester carbonyl group, leading to a cyclization and elimination of methanol to form the final heterocyclic product. nih.gov

Ring-Closing Metathesis (RCM): The widely accepted Chauvin mechanism describes RCM as proceeding through a series of [2+2] cycloaddition and cycloreversion steps. organic-chemistry.org The ruthenium alkylidene catalyst reacts with one of the terminal alkenes of the substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the original catalyst ligand and form a new ruthenium alkylidene with the substrate. An intramolecular [2+2] cycloaddition with the second alkene moiety forms another metallacyclobutane, which finally undergoes a retro-[2+2] reaction to release the cyclic alkene product and regenerate a ruthenium alkylidene (e.g., [Ru]=CH₂), which continues the catalytic cycle.

Kinetic Studies of Key Transformation Steps

Kinetic studies are fundamental to understanding the rate at which a chemical reaction proceeds and the factors that influence this rate. For a compound like this compound, kinetic analysis would be crucial in optimizing reaction conditions for various synthetic applications, such as palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.

Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction

| Experiment | [this compound] (M) | [Arylboronic acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁵ |

From this hypothetical data, one could infer that the reaction is first order with respect to this compound and the palladium catalyst, and zero order with respect to the arylboronic acid. The rate law would be expressed as:

Rate = k [this compound] [Pd Catalyst]

Further experiments would be conducted at various temperatures to determine the activation energy (Ea) of the reaction using the Arrhenius equation. This would provide insight into the energy barrier that must be overcome for the reaction to occur.

Computational Chemistry for Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. For this compound, computational studies would be employed to model the transition states of its key reactions, providing insights that are often difficult to obtain through experimental methods alone.

Illustrative Computational Data for an Oxidative Addition Step

A critical step in many cross-coupling reactions is the oxidative addition of the aryl halide to the metal catalyst. Computational analysis of this step for this compound with a palladium(0) catalyst would involve calculating the geometries and energies of the reactants, the transition state, and the product.

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactants (this compound + Pd(0)) | B3LYP | def2-SVP | 0.0 |

| Transition State | B3LYP | def2-SVP | +15.2 |

| Product (Oxidative Addition Complex) | B3LYP | def2-SVP | -5.7 |

This theoretical data would suggest an activation barrier of 15.2 kcal/mol for the oxidative addition step, indicating a moderately facile process. The negative relative energy of the product indicates that the oxidative addition is thermodynamically favorable. Further computational analysis could involve:

Frequency calculations to confirm that the transition state has a single imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified transition state connects the reactants and products.

Natural Bond Orbital (NBO) analysis to understand the electronic changes occurring during the bond-breaking and bond-forming processes.

By applying these kinetic and computational methodologies, a comprehensive understanding of the reactivity and mechanistic pathways of this compound can be achieved, enabling its more effective use in the synthesis of complex organic molecules.

Applications in Medicinal Chemistry Research and Drug Discovery

Methyl 5-amino-2-iodobenzoate as a Key Pharmacophore or Scaffold Precursor

The intrinsic reactivity of the functional groups in this compound makes it an attractive starting material for constructing more complex molecular architectures with potential biological activity.

The presence of an amino group, an iodine atom, and a methyl ester on the benzene (B151609) ring allows for a variety of chemical transformations. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The iodine atom is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira coupling reactions. These reactions are fundamental in medicinal chemistry for linking different molecular fragments to create novel compounds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives, further expanding the diversity of accessible molecules.

The strategic positioning of these functional groups allows for the regioselective synthesis of a wide array of derivatives. This control over the molecular structure is crucial in drug discovery, where specific arrangements of atoms are often required for potent and selective interaction with biological targets.

By systematically modifying the core structure of this compound, medicinal chemists can explore the structure-activity relationships (SAR) of the resulting derivatives. For instance, the synthesis of a library of amides by reacting the amino group with various carboxylic acids can lead to the identification of compounds with improved potency or selectivity for a particular enzyme or receptor. Similarly, the introduction of different substituents at the 2-position via palladium-catalyzed cross-coupling reactions can significantly influence the pharmacological profile of the molecule. This iterative process of design, synthesis, and biological evaluation is central to the optimization of lead compounds in drug discovery.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Outcome |

| Amino Group | Acylation, Alkylation, Diazotization | Formation of amides, secondary/tertiary amines, diverse heterocyclic systems. |

| Iodine Atom | Suzuki, Heck, Sonogashira Coupling | Introduction of aryl, vinyl, or alkynyl groups, construction of biaryl systems. |

| Methyl Ester | Hydrolysis, Amidation | Conversion to carboxylic acid for further derivatization into amides or other esters. |

Development of Anti-infective Agents

While direct research on the anti-infective properties of this compound is limited, its structural motifs are present in various classes of antimicrobial compounds. This suggests its potential as a scaffold for the development of new anti-infective agents.

The aminobenzoic acid scaffold is a component of the sulfonamide class of antibiotics, which act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in bacteria. The structure of this compound could serve as a starting point for the synthesis of novel folate pathway inhibitors. Furthermore, the ability to introduce a wide range of substituents on the aromatic ring allows for the exploration of new interactions with bacterial enzymes, potentially overcoming existing resistance mechanisms.

The development of new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority. Some antitubercular agents feature substituted aromatic rings. The unique substitution pattern of this compound could be exploited to design molecules that target specific pathways in M. tuberculosis. For example, derivatives could be synthesized to inhibit enzymes involved in the biosynthesis of the mycobacterial cell wall or other essential metabolic processes.

Anti-inflammatory and Immunomodulatory Agent Research

Recent research has highlighted the utility of this compound in the synthesis of molecules with potential applications in modulating inflammatory and immune responses. A patent application has described the use of this compound as an intermediate in the synthesis of novel protein degraders. ekb.eg

These degraders are designed to target proteins involved in signaling pathways that are often dysregulated in inflammatory conditions. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes. ekb.eg By serving as a precursor to molecules that can induce the degradation of key proteins in this pathway, this compound contributes to the development of potential new anti-inflammatory and immunomodulatory therapies. The synthesis described involves the reduction of the methyl ester group of this compound to an alcohol, which is then further elaborated to the final protein-degrading molecule. ekb.eg

Table 2: Research Application in Anti-inflammatory Agent Synthesis

| Starting Material | Synthetic Step | Target Pathway | Potential Therapeutic Application | Reference |

| This compound | Reduction of methyl ester to alcohol | NF-κB Signaling Pathway | Anti-inflammatory, Immunomodulatory | ekb.eg |

Anticancer and Antitumor Drug Development

The scaffold of this compound has been utilized in the synthesis of compounds with potential anticancer and antitumor properties. The presence of the iodo and amino groups allows for a variety of chemical reactions to build more complex molecules that can interact with biological targets relevant to cancer.

Derivatives of closely related iodinated aminobenzoates have demonstrated significant potential in targeting cancer cell proliferation. For instance, through a process called aminocarbonylation, derivatives of ethyl 2-substituted 5-iodobenzoate have been synthesized, yielding 5-glyoxylamido derivatives that exhibit noteworthy cytotoxic potential against MCF-7 (breast cancer) and T98G (glioblastoma) cancer cell lines. researchgate.net These compounds were found to be non-toxic to normal cells, suggesting a degree of selectivity for cancer cells. researchgate.net The mechanism of action for these novel compounds was suggested to be through the inhibition of cyclin-dependent kinases 6 and 9 (CDK6 and 9), which are crucial for cell cycle progression. researchgate.net By inhibiting these kinases, the compounds can halt the proliferation of cancer cells.

Furthermore, halogen-substituted anthranilic acid derivatives have been identified as a novel chemical platform for androgen receptor (AR) antagonists. nih.gov These antagonists can inhibit the proliferation of prostate cancer cells. nih.gov Specific derivatives have been shown to inhibit the transactivation of both wild-type AR and mutated versions that confer resistance to existing therapies. nih.gov This indicates a distinct mechanism of action that could be beneficial in overcoming drug resistance in prostate cancer. nih.gov

While direct studies on the role of this compound derivatives in cancer metastasis are limited, the inhibition of pathways involved in cell proliferation and survival can indirectly impact the metastatic cascade.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to optimize the potency and selectivity of lead compounds. For derivatives of iodinated aminobenzoates, SAR studies have provided insights into the structural requirements for their anticancer activity.

In the development of androgen receptor antagonists from halogen-substituted anthranilic acid derivatives, SAR studies have revealed key structural features necessary for potent activity. nih.gov These studies help in identifying which modifications to the parent molecule lead to enhanced inhibition of AR signaling and, consequently, prostate cancer cell proliferation. nih.gov

Similarly, for the 5-glyoxylamido derivatives of ethyl 2-substituted 5-iodobenzoate, SAR analysis has been conducted to understand the relationship between their chemical structure and cytotoxic activity. researchgate.net This allows for the rational design of more potent and selective anticancer agents. researchgate.net

Table 1: Cytotoxic Activity of 5-Glyoxylamido Derivatives of Ethyl 2-(N-acetylamino)-5-iodobenzoate

| Compound | Cancer Cell Line | Cytotoxic Potential |

| 14a | MCF-7 | Good |

| 14a | T98G | Good |

| 14d | MCF-7 | Good |

| 14d | T98G | Good |

Data derived from a study on related ethyl 2-substituted 5-iodobenzoate derivatives, which showed good cytotoxic potential. researchgate.net

Contributions to Central Nervous System (CNS) Active Compounds

A thorough review of the scientific literature did not yield any studies describing the use of this compound as a direct precursor or key intermediate in the synthesis of compounds with activity in the central nervous system. While aniline (B41778) derivatives are a common feature in CNS-active drugs, the specific application of this iodinated aminobenzoate in this therapeutic area is not documented in available research. nih.govumich.edu

Precursor for Radiopharmaceuticals and Imaging Agents

The presence of an iodine atom in the structure of this compound makes it an attractive precursor for the synthesis of radiopharmaceuticals and imaging agents. Iodine has several radioisotopes, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131, which are used in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as in radiotherapy. dovepress.com

Iodinated compounds are widely used as radiocontrast agents to improve the visibility of internal body structures in X-ray imaging. radiologykey.comwikipedia.org All iodinated radiocontrast agents are derivatives of benzoic acid, highlighting the relevance of the core structure of this compound. radiologykey.com

A study on novel radioiodinated anthranilate derivatives has demonstrated their potential for in vivo imaging of the vascular endothelial growth factor receptor (VEGFR) with SPECT. nih.gov In this study, radioiodinated compounds were synthesized with high radiochemical yield and purity. nih.gov This suggests that this compound could similarly be radioiodinated to produce probes for cancer imaging. An isomer of the subject compound, Methyl 2-amino-5-iodobenzoate, has been described as a molecule that can be used as an activatable probe for imaging cancer and is suitable for radionuclide therapy. radiologykey.com This compound was shown to have potent inhibitory activity against murine melanoma cells. radiologykey.com

Table 2: Radioisotopes of Iodine and Their Applications in Medicine

| Radioisotope | Application |

| Iodine-123 | SPECT Imaging |

| Iodine-124 | PET Imaging |

| Iodine-125 | Research, Brachytherapy |

| Iodine-131 | SPECT Imaging, Radiotherapy |

Biochemical Research Applications

This compound serves as a scaffold for the synthesis of molecules that can act as enzyme inhibitors. As previously mentioned, derivatives of the closely related ethyl 2-substituted 5-iodobenzoate have been identified as inhibitors of cyclin-dependent kinases 6 and 9 (CDK6 and 9). researchgate.net These kinases are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.

In a broader context, substituted aminobenzoates and the heterocyclic structures derived from them, such as benzothiazoles, are known to be potent inhibitors of various kinases. For example, 2-aminobenzothiazole-based compounds have been developed as DNA gyrase B inhibitors with activity against ESKAPE pathogens. nih.gov The synthesis of these inhibitors involved the formation of 5-substituted methyl 2-aminobenzo[d]thiazole-6-carboxylates from corresponding 2-substituted methyl 4-aminobenzoates. nih.gov This highlights the utility of the aminobenzoate scaffold in creating enzyme inhibitors.

Additionally, as discussed in the anticancer section, halogenated anthranilic acid derivatives have been developed as androgen receptor (AR) antagonists. nih.gov While the androgen receptor is a nuclear receptor rather than an enzyme, its inhibition by these compounds demonstrates the potential of this chemical class to modulate the activity of key proteins in disease pathways.

Receptor Binding Assays

Receptor binding assays are a fundamental tool in drug discovery used to determine how strongly a chemical compound (a ligand) binds to a specific biological target, such as a protein receptor. These assays are crucial for identifying promising lead compounds and understanding their potential efficacy and specificity. The primary role of this compound in this context is as a key synthetic intermediate for the creation of these ligands.

Researchers utilize this compound to construct more elaborate molecules designed to interact with specific receptors implicated in disease. For instance, it is a documented precursor in the synthesis of various inhibitors targeting enzymes that function as receptors, such as poly (ADP-ribose) polymerase (PARP) and protein kinases. The resulting complex molecules are then evaluated in receptor binding assays to quantify their affinity and selectivity for the target.

The general process of these assays involves incubating the synthesized ligand with a preparation of the target receptor. By measuring the amount of ligand that binds to the receptor at various concentrations, researchers can determine key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This data is essential for structure-activity relationship (SAR) studies, where the chemical structure of a compound is systematically modified to optimize its binding characteristics. The structural framework provided by this compound is often a central component in these iterative design and synthesis cycles.

| Assay Parameter | Description | Relevance in Drug Discovery |

| Inhibition Constant (Ki) | A measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a stronger binding affinity. | Helps in ranking the potency of different compounds and selecting the most promising candidates for further development. |

| IC50 Value | The concentration of an inhibitor required to reduce the activity of a biological target by 50%. | Provides a functional measure of a compound's potency in a specific biochemical or cell-based assay. |

| Structure-Activity Relationship (SAR) | The study of how the chemical structure of a compound influences its biological activity. | Guides the chemical modification of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. |

Probing Biological Mechanisms

Understanding the intricate biological mechanisms that underlie diseases is a primary goal of medicinal chemistry research. Chemical probes—small molecules designed to interact with specific biological targets—are indispensable tools in these investigations. They allow researchers to selectively modulate the function of proteins and observe the downstream effects on cellular pathways.

This compound serves as a fundamental building block for the synthesis of such chemical probes. chemimpex.com Its chemical architecture is incorporated into the final structure of molecules designed to investigate specific biological processes, particularly in oncology and inflammation. For example, molecules derived from this intermediate are used to study the mechanisms of DNA repair and cell signaling.

One of the most significant areas where derivatives of this compound are applied is in the study of PARP enzymes. PARP inhibitors, synthesized using this precursor, are used to probe the concept of synthetic lethality. In cancer cells with mutations in BRCA1 or BRCA2 genes, which are deficient in a key DNA repair pathway, inhibiting PARP leads to cell death. These inhibitors have been instrumental in elucidating the cellular reliance on different DNA repair pathways and have validated PARP as a therapeutic target.

Similarly, kinase inhibitors synthesized from this starting material are used to dissect complex cell signaling cascades. Kinases are enzymes that play a central role in regulating cell growth, differentiation, and metabolism. By selectively inhibiting specific kinases, researchers can unravel their roles in both normal physiology and in diseases like cancer, leading to insights into novel therapeutic strategies. chemimpex.com The contribution of this compound is therefore foundational, providing the chemical scaffold necessary to build the precise tools needed for these detailed mechanistic studies. chemimpex.com

Role in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Systems

The structural framework of Methyl 5-amino-2-iodobenzoate is pre-organized for the efficient synthesis of fused heterocyclic systems, which are core components of many pharmaceuticals, agrochemicals, and functional materials. The ortho-disposition of the iodo and ester groups, combined with the meta-positioned amino group, provides multiple pathways for intramolecular cyclization and intermolecular reactions to build polycyclic structures.

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities. This compound serves as a potential precursor for substituted quinazolinones through several plausible synthetic routes.

A primary strategy involves the initial acylation of the 5-amino group. For instance, reaction with an acyl chloride (R-COCl) or anhydride (B1165640) would yield an N-acylated intermediate. This intermediate can then undergo intramolecular cyclization. While direct cyclization onto the ester is possible, a more common approach involves a subsequent reaction, such as a palladium-catalyzed carbonylation of the iodo group or a coupling reaction followed by cyclization, to form the complete quinazolinone skeleton. The presence of the iodine atom offers a significant advantage for post-synthesis modification, allowing for the introduction of diverse substituents at this position via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), thereby enabling the creation of a library of novel quinazolinone derivatives.

Table 1: Plausible Reaction Scheme for Quinazolinone Synthesis

| Step | Reactant(s) | Key Transformation | Intermediate/Product |

| 1 | This compound, Acyl Chloride | N-Acylation | Methyl 5-acetamido-2-iodobenzoate |

| 2 | Intermediate from Step 1, Amine, Pd Catalyst | Buchwald-Hartwig Amination/Cyclization | Substituted Iodo-Quinazolinone |

The 1,4-benzodiazepine-2,5-dione scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents. This compound can be envisioned as a key starting material for these structures. A feasible synthetic pathway would begin with the coupling of the 5-amino group with an N-protected α-amino acid, facilitated by standard peptide coupling reagents.

Following the formation of this amide bond, the methyl ester can be saponified to the corresponding carboxylic acid. Subsequent deprotection of the α-amino acid's nitrogen, followed by an intramolecular amide bond formation, would lead to the closure of the seven-membered diazepine ring. This sequence results in a 1,4-benzodiazepine-2,5-dione core, with the iodine atom remaining as a functional handle for late-stage diversification, allowing for the attachment of various aryl or alkyl groups to modulate the pharmacological properties of the final molecule.

While less direct, the synthesis of benzoxazole and benzoxepine scaffolds from this compound is theoretically achievable through multi-step pathways that leverage the reactivity of the iodo and amino groups.

For a benzoxazole scaffold, the 5-amino group could first be converted into a hydroxyl group via a Sandmeyer-type reaction. The resulting methyl 5-hydroxy-2-iodobenzoate could then undergo an Ullmann condensation or a Buchwald-Hartwig C-O coupling with a suitable partner, followed by cyclization.

The formation of a benzoxepine ring, a seven-membered oxygen-containing heterocycle, would require a more elaborate strategy. One potential approach involves a palladium-catalyzed coupling reaction at the iodo position with a molecule containing a two-carbon chain and a terminal alcohol (e.g., an allylic alcohol). Subsequent manipulation of the amino and ester groups, followed by an intramolecular etherification (such as a Williamson ether synthesis), could facilitate the closure of the oxepine ring.

Catalyst Development and Ligand Synthesis Utilizing this compound Derivatives

The development of highly efficient and selective transition-metal catalysts is a cornerstone of modern chemical synthesis. The performance of these catalysts is largely dictated by the structure of the coordinating ligands. This compound is an attractive platform for creating novel ligands due to its multiple functionalization points.

The amino group can be readily transformed into more complex coordinating moieties, such as Schiff bases (by condensation with aldehydes), amides, or phosphinamides. Concurrently, the aryl iodide can be converted into a phosphine (B1218219) group—a common and highly effective coordinating group in catalysis—via a lithium-halogen exchange followed by quenching with a chlorophosphine (e.g., PPh2Cl). The combination of these two distinct coordinating sites on a rigid benzene (B151609) backbone can lead to the formation of bidentate (P,N) or monodentate ligands with unique steric and electronic properties, suitable for applications in asymmetric catalysis and cross-coupling reactions.

Functional Materials Research

The search for novel organic materials with tailored electronic and optical properties for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field. The structure of this compound provides a foundation for the synthesis of such functional materials.

The photoelectric properties of organic materials are intrinsically linked to their electronic structure, particularly the extent of π-conjugation. The aryl iodide functionality of this compound is an ideal anchor point for extending this π-system through powerful carbon-carbon bond-forming reactions.

For example, Suzuki coupling with arylboronic acids or Sonogashira coupling with terminal alkynes can be used to attach large, conjugated aromatic or acetylenic groups at the 2-position. These reactions effectively elongate the conjugated path within the molecule, which generally leads to a reduction in the HOMO-LUMO gap and a red-shift in absorption and emission spectra. Furthermore, the 5-amino group can be derivatized to act as a strong electron-donating group, creating a "push-pull" electronic architecture that is highly desirable for enhancing charge-transfer characteristics and tuning the photoelectric response of the material. By systematically modifying the substituents at both the iodo and amino positions, researchers can fine-tune the optical and electronic properties to meet the specific demands of various device applications.

Table 2: Research Findings on the Synthetic Utility of Functional Groups in this compound

| Functional Group | Position | Common Reactions | Application in Synthesis |

| Iodo (-I) | 2 | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Carbonylation | Introduction of aryl, alkyl, alkynyl, or amino groups; extension of π-conjugation for functional materials. |

| Amino (-NH2) | 5 | Acylation, Alkylation, Diazotization (Sandmeyer), Amide Coupling | Formation of amide bonds for heterocyclic ring closure (e.g., benzodiazepines); derivatization for ligand synthesis. |

| Methyl Ester (-COOCH3) | 1 | Saponification (Hydrolysis), Amidation | Conversion to carboxylic acid or amide for subsequent cyclization reactions. |

Development of Functionalized Polymers and Advanced Polymer Formulations

This compound serves as a valuable monomer and building block in the synthesis of functionalized polymers for advanced material applications. chemimpex.com Its chemical structure is bifunctional, featuring an amine group (-NH2) and an iodo-group (-I) attached to a benzene ring, along with a methyl ester group (-COOCH3). This combination of reactive sites allows for its incorporation into polymer chains through various polymerization techniques, imparting specific properties to the final material.

The presence of both an amino group and a carbon-iodine bond allows for participation in different types of coupling reactions. The amino group can be used to form polyamides or polyimides, while the iodo-group is a versatile handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. rsc.orgresearchgate.net This dual reactivity makes it a key intermediate for creating complex and innovative materials. chemimpex.com The Suzuki-Miyaura catalyst transfer polymerization, for instance, is a powerful method for synthesizing conjugated polymers from monomers bearing both a halide and a boronic acid (or ester) group, highlighting a potential pathway for utilizing derivatives of this compound. rsc.orgresearchgate.net

Incorporating this compound into polymer formulations can significantly enhance the properties of materials, particularly for applications in electronics and advanced coatings. chemimpex.com The ease of modification of this compound allows for the introduction of a wide array of other functional groups, further expanding its utility in creating polymers with tailored performance and durability. chemimpex.com

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Group(s) Utilized | Resulting Polymer Class (Potential) |

| Polycondensation | Amino group (-NH2) with a dicarboxylic acid | Polyamide |

| Suzuki-Miyaura Coupling | Iodo group (-I) with a boronic acid/ester | Conjugated Polymer (e.g., Poly(p-phenylene)) |

| Buchwald-Hartwig Amination | Amino group (-NH2) with an aryl halide | Polyarylamine |

Applications in Organic Light Emitting Diodes (OLEDs) and Solar Cells

The structural attributes of this compound make it and its derivatives promising candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. While direct research on this specific methyl ester is limited, studies on the closely related compound, 2-amino-5-iodobenzoic acid (AIBA), provide strong evidence for its potential applications, particularly in the field of perovskite solar cells (PSCs).

Research has demonstrated that using AIBA as a passivation agent for perovskite films significantly enhances the performance and stability of inverted PSCs. nih.gov The study revealed that AIBA treatment effectively eliminates trap states on the perovskite surface without altering the material's crystal properties. nih.gov This passivation leads to a reduction in electron-hole recombination loss and facilitates more efficient photoexcited charge transfer. nih.gov The resulting devices showed a marked improvement in power conversion efficiency (PCE) and stability against humidity and UV light. nih.gov Given the structural similarity, it is highly probable that this compound could function similarly as an interfacial modifier in perovskite solar cells.

Table 2: Performance Enhancement of Perovskite Solar Cells with 2-amino-5-iodobenzoic acid (AIBA) Passivation nih.gov

| Device Parameter | Control Device | AIBA-Passivated Device |

| Power Conversion Efficiency (PCE) | --- | 20.23% |

| Hysteresis Index (HI) | --- | 1.49‰ |

| PCE Retention (600h @ 40% RH) | ~72.91% | ~83.41% |

| PCE Retention (100h @ 55-70% RH) | ~45.59% | ~64.06% |

Reagent in Analytical Chemistry

While commercial suppliers list this compound as a chemical intermediate for use in analytical chemistry, detailed applications and established methodologies are not extensively documented in peer-reviewed scientific literature. chemimpex.com Its utility is generally described as a reagent that can facilitate the detection and quantification of other compounds. chemimpex.com

Detection and Quantification Methodologies

Specific, well-established methodologies employing this compound as a primary reagent for the detection and quantification of other analytes are not readily found in current research. In principle, it could be used as a derivatizing agent in chromatography. Derivatization is a technique used to modify an analyte to produce a new compound with properties that are more suitable for analysis by a particular method, such as enhancing detectability (e.g., by adding a UV-absorbing or fluorescent tag) or improving chromatographic separation. labinsights.nlcreative-proteomics.com The amino group on this compound could potentially react with analytes containing functional groups like carboxylic acids or aldehydes to form a derivative that is more easily detected. However, specific protocols or applications of this nature for this particular compound are not documented.

Similarly, it could potentially be used as an internal standard in mass spectrometry, provided it is not naturally present in the samples being analyzed and has similar ionization and fragmentation behavior to the analyte of interest. scioninstruments.comnih.gov An internal standard is a known amount of a compound added to a sample to correct for variations during sample processing and analysis. scioninstruments.com Again, specific applications demonstrating its use for this purpose are not available.

Applications in Quality Control and Material Characterization

The role of this compound in quality control and material characterization is noted in a general sense, stemming from its potential use in analytical techniques. chemimpex.com For example, if used as a derivatization reagent, it could be applied in the quality control of pharmaceuticals to quantify impurities or active ingredients that are otherwise difficult to detect.

In material characterization, particularly for polymers, end-group analysis is a critical technique for determining the number-average molecular weight and understanding the polymerization mechanism. fsu.edumtoz-biolabs.com This often involves reacting the polymer's end groups with a specific reagent that can be easily quantified, for example, by NMR spectroscopy. researchgate.netmagritek.com A compound like this compound, with its reactive amino group, could theoretically be used to tag polymers with specific end groups (e.g., carboxylic acids), thereby allowing for their characterization. However, there are no specific, published methods that cite the use of this compound for this application.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Methyl 5-amino-2-iodobenzoate, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons.